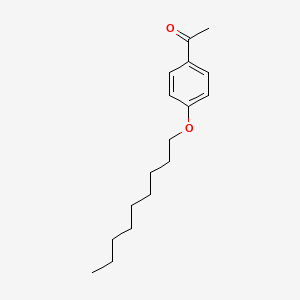
1-(4-Nonyloxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nonyloxyphenyl)ethanone is an organic compound with the molecular formula C17H26O2 It is characterized by a phenyl ring substituted with a nonyloxy group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nonyloxyphenyl)ethanone typically involves the alkylation of 4-hydroxyacetophenone with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Hydroxyacetophenone} + \text{Nonyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nonyloxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, H2SO4, Cl2, Br2, in the presence of catalysts like FeCl3 or AlCl3.
Major Products:
Oxidation: 4-Nonyloxybenzoic acid.
Reduction: 1-(4-Nonyloxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-Nonyloxyphenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a component in certain industrial formulations.
Mecanismo De Acción
The mechanism of action of 1-(4-Nonyloxyphenyl)ethanone is primarily related to its ability to interact with biological targets through its functional groups. The ethanone moiety can form hydrogen bonds and interact with enzymes and receptors, while the nonyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 1-(4-Ethoxyphenyl)ethanone
- 1-(4-Methoxyphenyl)ethanone
- 1-(4-Butoxyphenyl)ethanone
Uniqueness: 1-(4-Nonyloxyphenyl)ethanone is unique due to its longer nonyloxy chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
39969-59-0 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-(4-nonoxyphenyl)ethanone |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-14-19-17-12-10-16(11-13-17)15(2)18/h10-13H,3-9,14H2,1-2H3 |
Clave InChI |
VMNNZVHSDXHQJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


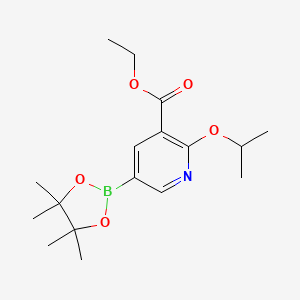
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
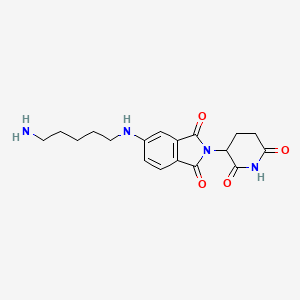
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
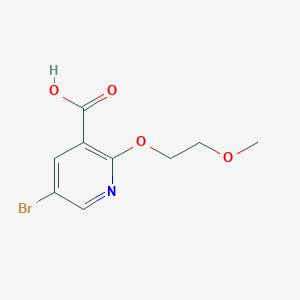
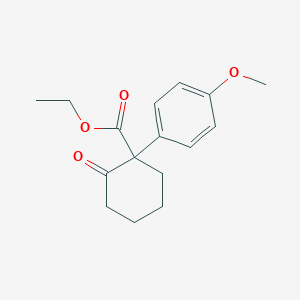
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
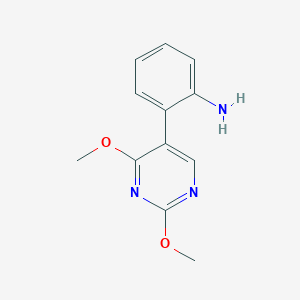
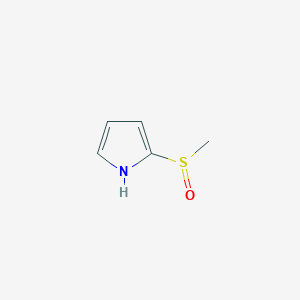
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)



